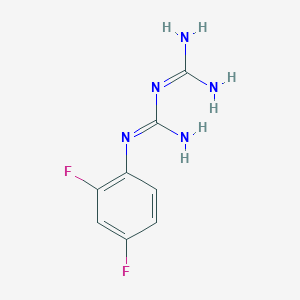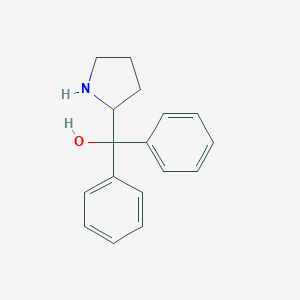![molecular formula C25H19N3O B226659 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B226659.png)
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a quinoline structure, which is further substituted with a dimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Quinoline Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the benzimidazole and quinoline moieties through a methanone linker, often using reagents like phosphorus oxychloride (POCl3) and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings, introducing nitro or halogen groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the quinoline structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core but differ in their substituents and applications.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives used as antimalarial agents, highlighting the diverse applications of quinoline-based compounds.
The uniqueness of this compound lies in its combined benzimidazole-quinoline structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C25H19N3O |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
benzimidazol-1-yl-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H19N3O/c1-16-11-12-18(13-17(16)2)23-14-20(19-7-3-4-8-21(19)27-23)25(29)28-15-26-22-9-5-6-10-24(22)28/h3-15H,1-2H3 |
InChI-Schlüssel |
SWPXLZPLOMDYQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 4-[1-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)









![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)

